![molecular formula C10H16N2O2 B2514819 N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide CAS No. 1396851-24-3](/img/structure/B2514819.png)
N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” is a chemical compound that contains a morpholine ring and an acetylene group. Morpholine is a common motif in many pharmaceuticals and its derivatives have been studied for various biological activities .
Molecular Structure Analysis
The compound contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains an acetylene group, which is characterized by a carbon-carbon triple bond. The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Herbicide Discovery
N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide: has been investigated for its herbicidal activity against Phalaris minor, a common weed in wheat crop fields. Researchers have employed computational studies to prioritize promising herbicides targeting the D1 protein of photosystem-II (PS-II). These studies identified twenty-four lead molecules with higher binding affinity and inhibition constants than the reference ligand, isoproturon. Notably, eight of these compounds exhibit comparable physiochemical profiles, better docking scores, system stability, hydrogen bond occupancy, and binding free energy than terbutryn, another reference molecule .
LRRK2 Inhibition
While not directly related to herbicides, N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide has also been explored as part of a novel series of potent LRRK2 inhibitors. Researchers focused on improving kinome selectivity using a surrogate crystallography approach. Although the primary target here is LRRK2, this line of investigation highlights the compound’s versatility and potential in drug discovery .
Parallel Medicinal Chemistry Optimization
The synthetic pathway for N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide offers opportunities for parallel medicinal chemistry optimization. The amine installation proceeds from the pyrimidyl chloride through an SNAr reaction, while the aryl group can be accessed via Suzuki cross-coupling reactions. This versatility allows researchers to fine-tune the compound for specific applications .
Materials Science and Polymer Chemistry
The acetylenic functionality in the compound makes it interesting for materials science and polymer chemistry. Alkynes can participate in click reactions, allowing for the synthesis of functionalized polymers, dendrimers, and other macromolecules. Researchers could explore its use as a building block in polymer design.
Safety and Hazards
Zukünftige Richtungen
The study of morpholine derivatives is a promising area of research due to their potential biological activities . Future research on “N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(13)11-4-2-3-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRWIXFUNKHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

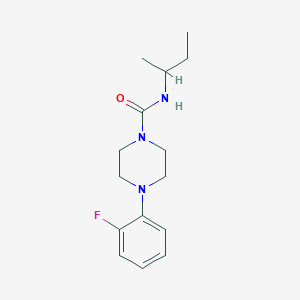
![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)
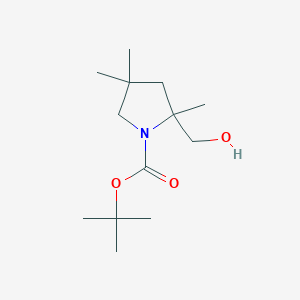
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
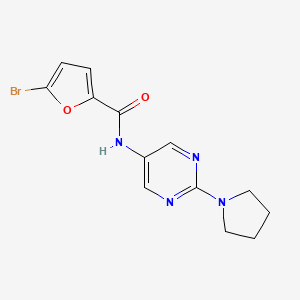
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
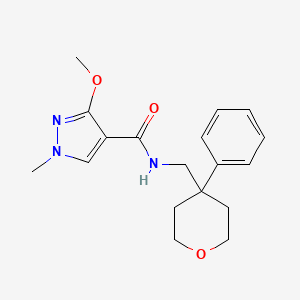
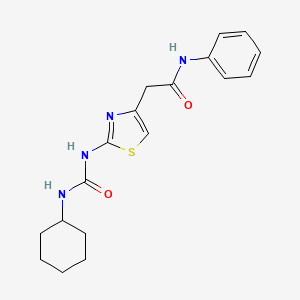

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)
